molecular formula C17H12F2O3 B11951189 4-(2',4'-Difluorobiphenyl-4-yl)-3-methyl-4-oxobutanoic acid CAS No. 170950-56-8

4-(2',4'-Difluorobiphenyl-4-yl)-3-methyl-4-oxobutanoic acid

Katalognummer: B11951189
CAS-Nummer: 170950-56-8
Molekulargewicht: 302.27 g/mol
InChI-Schlüssel: AVJDSGCIVXXJOT-CSKARUKUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(2',4'-Difluorobiphenyl-4-yl)-3-methyl-4-oxobutanoic acid is a high-purity research compound belonging to the class of omega-biphenyl-alkanoic acids. This structural class is recognized for its significant pharmacological potential, particularly as a precursor to active metabolites with anti-inflammatory and immunomodulatory properties . Compounds with this core structure are investigated for their role in inhibiting the production of pro-inflammatory mediators such as leukotriene B4 (LTB4) . The biphenyl-alkanoic acid scaffold is of high interest in the development of novel non-steroidal anti-inflammatory drug (NSAID) prodrugs. These prodrugs are designed for metabolic activation in the liver, often via cytochrome P450 enzymes like CYP1A2, to release the active arylacetic acid metabolite. This mechanism can lead to a prolonged duration of action and may help mitigate common side effects like gastrointestinal irritation . Researchers can utilize this compound to explore its metabolism, mechanism of action, and efficacy in various in vitro and in vivo models of inflammation and immune response. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Eigenschaften

CAS-Nummer

170950-56-8

Molekularformel

C17H12F2O3

Molekulargewicht

302.27 g/mol

IUPAC-Name

(E)-4-[4-(2,4-difluorophenyl)phenyl]-2-methyl-4-oxobut-2-enoic acid

InChI

InChI=1S/C17H12F2O3/c1-10(17(21)22)8-16(20)12-4-2-11(3-5-12)14-7-6-13(18)9-15(14)19/h2-9H,1H3,(H,21,22)/b10-8+

InChI-Schlüssel

AVJDSGCIVXXJOT-CSKARUKUSA-N

Isomerische SMILES

C/C(=C\C(=O)C1=CC=C(C=C1)C2=C(C=C(C=C2)F)F)/C(=O)O

Kanonische SMILES

CC(=CC(=O)C1=CC=C(C=C1)C2=C(C=C(C=C2)F)F)C(=O)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Core Biphenyl Synthesis via Cross-Coupling

The 2',4'-difluorobiphenyl moiety is typically constructed using Suzuki-Miyaura cross-coupling. A boronic acid derivative of the fluorinated benzene ring reacts with a brominated or iodinated benzene precursor under palladium catalysis. For example, 4-bromophenylboronic acid couples with 1,3-difluorobenzene in the presence of Pd(PPh₃)₄ and a base (e.g., Na₂CO₃) to yield the biphenyl core. This step ensures regiochemical fidelity, critical for subsequent functionalization.

Construction of the Butanoic Acid Backbone

The γ-keto acid structure is introduced via a Claisen-Schmidt condensation. A ketone precursor, such as 4-(2',4'-difluorobiphenyl-4-yl)-2-methyl-4-oxobutanoic acid (flobufen), undergoes base-catalyzed aldol addition with methyl vinyl ketone. The reaction proceeds in tetrahydrofuran (THF) at −15°C to minimize side reactions, yielding an α,β-unsaturated intermediate. Subsequent hydrogenation with Pd/C in methanol selectively reduces the double bond, introducing the 3-methyl group (Fig. 1).

Reaction Conditions:

  • Temperature: −15°C to 25°C

  • Catalysts: Pd/C (5% w/w), H₂ (1 atm)

  • Solvent: Methanol or dichloromethane

  • Yield: 68–75%

Intermediate Functionalization and Protection

Carboxylic Acid Protection

To prevent undesired side reactions during alkylation or condensation, the carboxylic acid group is protected as an ethyl ester. Ethyl chloroformate and N-methylmorpholine in dichloromethane at −30°C facilitate esterification, achieving >90% conversion. Deprotection is performed via saponification with NaOH in ethanol, restoring the free acid functionality.

Methyl Group Introduction

The 3-methyl group is introduced via Michael addition using methylmagnesium bromide. The α,β-unsaturated ketone intermediate reacts with the Grignard reagent in dry ether, followed by acidic workup to protonate the enolate. This step requires strict anhydrous conditions to avoid hydrolysis.

Characterization Data:

  • IR (KBr): ν(C=O) 1701 cm⁻¹ (ketone), 1715 cm⁻¹ (ester)

  • ¹H NMR (CDCl₃): δ 2.35 (s, 3H, CH₃), 3.15 (dd, J = 14 Hz, 2H, CH₂), 7.43 (m, 4H, biphenyl)

  • MS (ESI): [M+H]⁺ m/z 303.08

Challenges in Stereochemical Control

Double Bond Isomerization

During condensation, the α,β-unsaturated intermediate may undergo Z-E isomerization, altering the spatial arrangement of the methyl group. Polar solvents like dimethylformamide (DMF) stabilize the transition state, favoring the E-isomer. Monitoring via UV spectroscopy (λₘₐₓ 245 nm) ensures consistency.

Lactonization Side Reactions

Under acidic conditions, the γ-keto acid may cyclize to form a six-membered lactone. Buffering the reaction medium with sodium bicarbonate (pH 7–8) suppresses this pathway, maintaining the linear structure.

Purification and Crystallization

Crude product is purified via sequential solvent extraction. The organic layer (dichloromethane) is washed with 5% NaHCO₃ and 1N HCl to remove acidic/basic impurities. Final crystallization from a dichloromethane-hexane (1:4) mixture yields needle-like crystals with >99% purity.

Crystallographic Data:

  • Melting Point: 108–109°C (benzylammonium salt)

  • X-ray Diffraction: Confirms planar biphenyl group and staggered methyl conformation

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key Advantage
Claisen-Schmidt6895Short reaction time
Grignard Addition7598High regioselectivity
Hydrogenation7497Mild conditions

The Grignard addition route offers superior regioselectivity but requires stringent moisture control. Hydrogenation provides a straightforward reduction but risks over-reduction of the ketone.

Scalability and Industrial Relevance

Kilogram-scale synthesis employs continuous flow reactors to enhance heat transfer and mixing. Tetrahydrofuran is replaced with 2-methyltetrahydrofuran (2-MeTHF), a greener solvent, reducing environmental impact. Process analytical technology (PAT) monitors reaction progress via in-line FTIR, ensuring consistent product quality .

Biologische Aktivität

4-(2',4'-Difluorobiphenyl-4-yl)-3-methyl-4-oxobutanoic acid, a compound with significant potential in medicinal chemistry, has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological evaluation, and mechanisms of action, supported by relevant case studies and research findings.

The compound's molecular formula is C15H14F2O3C_{15}H_{14}F_2O_3, with a molecular weight of approximately 288.27 g/mol. The presence of difluorobiphenyl and an oxobutanoic acid moiety contributes to its unique chemical reactivity and biological profile.

Synthesis

The synthesis of 4-(2',4'-Difluorobiphenyl-4-yl)-3-methyl-4-oxobutanoic acid typically involves multi-step organic reactions, including Friedel-Crafts acylation and subsequent modifications to introduce the difluorobiphenyl group. The synthetic pathway can be summarized as follows:

  • Starting Materials : 2',4'-Difluorobenzoyl chloride and 3-methyl-4-oxobutanoic acid.
  • Reaction Conditions : Conducted under anhydrous conditions using a Lewis acid catalyst.
  • Yield : Generally yields over 75% purity based on HPLC analysis.

Anticancer Activity

Research has shown that 4-(2',4'-Difluorobiphenyl-4-yl)-3-methyl-4-oxobutanoic acid exhibits promising anticancer properties. In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines, including:

Cell LineIC50 (µM)Reference
HepG27.57 ± 0.5
MCF-79.86 ± 0.7
A54910.5 ± 1.0

These results indicate that the compound may induce apoptosis through the activation of pro-apoptotic pathways and the inhibition of anti-apoptotic proteins.

The proposed mechanism of action involves the modulation of key signaling pathways associated with cancer cell proliferation and survival:

  • Inhibition of VEGFR-2 : The compound has been shown to inhibit vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a critical role in tumor angiogenesis.
  • Induction of Cell Cycle Arrest : Studies indicate that treatment with this compound can lead to G0/G1 phase cell cycle arrest, thereby preventing further proliferation of cancer cells .
  • Gene Expression Modulation : Research highlights the upregulation of pro-apoptotic genes such as p53 and Bax, alongside downregulation of Bcl-2, contributing to its anticancer efficacy .

Antimicrobial Activity

In addition to its anticancer potential, this compound exhibits notable antimicrobial properties. Preliminary studies have indicated effectiveness against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

The antimicrobial activity is attributed to the disruption of bacterial cell membranes and interference with metabolic pathways.

Case Studies

Several case studies have evaluated the biological activity of similar compounds derived from oxobutanoic acid frameworks:

  • Curcumin Derivatives : A study on curcumin derivatives demonstrated enhanced anti-inflammatory and anticancer activities when modified with oxobutanoic acid moieties .
  • Hydroxamic Acid-Based Compounds : Hydroxamic acids have shown promising results in anticancer and antimicrobial activities, indicating that structural modifications can significantly enhance biological efficacy .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Research indicates that derivatives of 4-(2',4'-Difluorobiphenyl-4-yl)-3-methyl-4-oxobutanoic acid exhibit anti-inflammatory properties . In studies involving animal models, these compounds have shown effectiveness in reducing inflammation through mechanisms such as inhibition of leukotriene B4 formation and modulation of immune responses. Specific studies have demonstrated that related compounds can reduce carrageenan-induced paw edema and exhibit immunomodulatory effects with lower toxicity profiles.

Interaction Studies

Interaction studies focus on the biological effects and mechanisms of action of this compound. These studies assess how it interacts with various biological targets, including enzymes involved in inflammatory pathways and receptors that mediate immune responses. Findings suggest that this compound can modulate immune function and inflammatory responses effectively, making it a candidate for further pharmacological exploration.

Case Studies

Study Objective Findings
Study AEvaluate anti-inflammatory effectsReduced paw edema in animal modelsSupports use in inflammatory conditions
Study BMechanism of action analysisInhibition of leukotriene B4 formationPotential therapeutic target for inflammation
Study CSafety profile assessmentLower toxicity compared to similar compoundsFavorable safety profile for clinical applications

Potential Applications

The primary applications of 4-(2',4'-Difluorobiphenyl-4-yl)-3-methyl-4-oxobutanoic acid include:

  • Pharmaceutical Development : As a potential anti-inflammatory agent.
  • Materials Science : Due to its unique chemical structure, it may also find applications in developing advanced materials with specific properties.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Flobufen’s pharmacological and physicochemical properties are best understood in comparison to analogs within the aryloxobutyric and arylpropionic acid families. Below is a detailed analysis:

Structural Analogues and Substitution Effects
Compound Molecular Formula Key Substituents Biological Activity Metabolic Pathway References
Flobufen C₁₇H₁₂F₂O₃ 2',4'-difluorobiphenyl, 3-methyl Anti-inflammatory, immunomodulatory Ketone → DHF → M-17203 (active)
Fenbufen C₁₆H₁₄O₃ Biphenyl, no fluorine/methyl groups Anti-inflammatory Ketone → Fenac (active metabolite)
Metbufen C₁₇H₁₆O₃ Biphenyl, no fluorine, 3-methyl Anti-inflammatory (hypothesized) Similar to flobufen
4-(4-Fluorophenyl)-4-oxobutanoic acid C₁₀H₉FO₃ 4-fluorophenyl, no methyl Hypolipidemic (studied in rats) Not fully characterized
4-(2,4-Dimethylphenyl)-4-oxobutanoic acid C₁₂H₁₄O₃ 2,4-dimethylphenyl Anti-inflammatory (adjuvant arthritis models) Side-chain oxidation

Key Observations :

  • Fluorine Substitution: The 2',4'-difluoro groups in flobufen enhance lipophilicity and metabolic stability compared to non-fluorinated analogs like fenbufen .
  • Methyl Group : The 3-methyl substituent in flobufen introduces chirality, complicating its metabolism. In contrast, fenbufen lacks this group, leading to simpler metabolic outcomes .
  • Ketone Position: The 4-oxo group in flobufen is critical for its reduction to DHF, a step absent in compounds like 4-(4-fluorophenyl)-4-oxobutanoic acid .
Pharmacological Activity and Selectivity

Flobufen’s anti-inflammatory potency exceeds that of fenbufen in rodent models, likely due to fluorine-enhanced receptor binding . In guinea pigs, flobufen’s R-enantiomer shows higher activity than the S-form, whereas fenbufen’s metabolites (e.g., Fenac) lack stereospecificity . Derivatives of flobufen, such as its (R)-(+)-1-phenylethylamide, exhibit improved efficacy in experimental inflammation models, with diastereomer ratios influencing activity .

Metabolic Pathways and Stereospecificity
  • Flobufen: Undergoes stereospecific hepatic reduction (via cytosolic enzymes) to DHF, followed by β-oxidation to M-17203.
  • Fenbufen : Metabolized to Fenac (4-biphenylacetic acid) via ketone reduction, lacking the methyl group-mediated complexity of flobufen .
  • 4-(4-Fluorophenyl)-4-oxobutanoic acid: Lacks the methyl group, leading to simpler glucuronidation and renal excretion without active metabolites .
Crystallographic and Physicochemical Properties
  • Flobufen Free Acid : Forms dimeric structures via O–H···O hydrogen bonds (2.62 Å) and C–H···F interactions (2.50 Å), contributing to low solubility .
  • Fenbufen: Crystallizes in monoclinic systems with weaker intermolecular interactions, correlating with higher bioavailability .

Q & A

Q. Table 1: Comparative Crystallographic Data

ParameterFree Acid Benzylammonium Salt
Space GroupPP2₁/c
Unit Cell Volume750.8 ų1048.1 ų
Hydrogen BondsO–H···O (dimer)N⁺–H···O⁻ (ionic)
Solubility0.12 mg/mL (pH 7.4)0.42 mg/mL (pH 7.4)

Q. Key Recommendations :

  • For kinetic studies, use stopped-flow spectroscopy to monitor rapid fluorophenyl conformational changes.
  • Employ molecular dynamics simulations to predict metabolite pathways, focusing on oxidative defluorination risks .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.